4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl-
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Overview
Description
4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms with altered chemical properties .
Scientific Research Applications
4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that it can bind to targets such as COX-2 and PGE2 synthase, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
Methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine: Another triazole derivative with similar structural features and biological activities.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro[1,2,4]triazolo[4,3-a]pyrimidines: Compounds with related triazole structures and potential therapeutic applications.
Uniqueness
4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- is unique due to its specific structural arrangement and the presence of methano and diphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
6945-88-6 |
---|---|
Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,9-diphenyl-3,4,5,9,10,11-hexazatetracyclo[5.5.1.02,6.08,12]trideca-3,10-diene |
InChI |
InChI=1S/C19H18N6/c1-3-7-12(8-4-1)24-18-15-11-14(16(18)20-22-24)17-19(15)25(23-21-17)13-9-5-2-6-10-13/h1-10,14-19H,11H2 |
InChI Key |
GXZOSPLKQHPMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=CC=C5)N(N=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
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